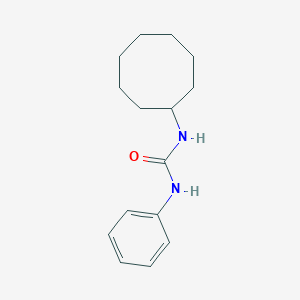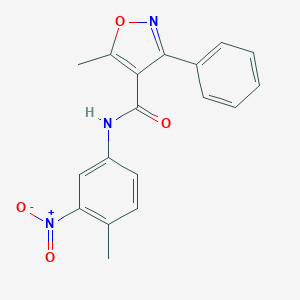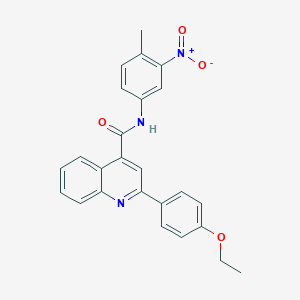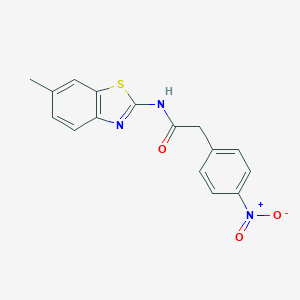![molecular formula C15H14Br2N4O2S2 B449620 N'~1~,N'~5~-BIS[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE](/img/structure/B449620.png)
N'~1~,N'~5~-BIS[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pentanedihydrazide backbone with two 5-bromo-2-thienylmethylene groups attached, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide typically involves the reaction of pentanedihydrazide with 5-bromo-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the hydrazide groups.
Substitution: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings and hydrazide groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~5~-bis[(5-bromo-2-methoxybenzylidene)]pentanedihydrazide
- N’~1~,N’~5~-bis[(5-bromo-2-ethoxybenzylidene)]pentanedihydrazide
- N’~1~,N’~5~-bis[(5-bromo-2-hydroxybenzylidene)]pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide is unique due to its thiophene rings, which impart distinct electronic properties and reactivity compared to similar compounds with benzylidene groups. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C15H14Br2N4O2S2 |
|---|---|
Molecular Weight |
506.2g/mol |
IUPAC Name |
N,N'-bis[(E)-(5-bromothiophen-2-yl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C15H14Br2N4O2S2/c16-12-6-4-10(24-12)8-18-20-14(22)2-1-3-15(23)21-19-9-11-5-7-13(17)25-11/h4-9H,1-3H2,(H,20,22)(H,21,23)/b18-8+,19-9+ |
InChI Key |
KMPPHQYZQHUIKI-GCBPPVMSSA-N |
SMILES |
C1=C(SC(=C1)Br)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Br |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B449541.png)
![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
![3-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449544.png)
![ethyl 2-({3-nitro-2-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B449548.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B449550.png)


![Ethyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449553.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B449555.png)
![2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449556.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449560.png)
